Product packaging for Isobutyloxirane(Cat. No.:CAS No. 23850-78-4)

Isobutyloxirane

Cat. No.: B1605016
CAS No.: 23850-78-4
M. Wt: 100.16 g/mol
InChI Key: YXIOECOAAMLHPG-UHFFFAOYSA-N
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Description

Significance of Oxirane Derivatives in Contemporary Organic Chemistry

Oxiranes, also known as epoxides, are three-membered cyclic ethers characterized by a highly strained ring structure. allen.inwikipedia.org This inherent ring strain, a combination of angle and torsional strain, makes oxiranes significantly more reactive than their acyclic ether counterparts. lumenlearning.combritannica.comchemistrysteps.com The high reactivity is the cornerstone of their utility in organic synthesis; the relief of this strain provides a strong thermodynamic driving force for ring-opening reactions. lumenlearning.comchemistrysteps.com

These ring-opening reactions can proceed with a wide variety of nucleophiles, including alcohols, amines, and Grignard reagents, leading to the formation of diverse and valuable functionalized molecules. chemistrysteps.comacs.org The versatility of oxiranes as reactive intermediates allows chemists to construct complex molecular frameworks in a stereocontrolled manner. lumenlearning.com This capability is crucial in numerous applications, from the synthesis of polymers and adhesives to the creation of fine chemicals and pharmaceuticals. britannica.comstudysmarter.co.ukresearchgate.net The simplest epoxide, ethylene oxide, is a major industrial chemical used in the production of ethylene glycol for antifreeze and polyesters. libretexts.org More complex epoxides are pivotal intermediates in the synthesis of a vast array of organic compounds. lumenlearning.comacs.org

Evolution of Isobutyloxirane as a Key Chiral Building Block

The demand for enantiomerically pure compounds has grown dramatically, particularly in the pharmaceutical industry, where the chirality of a molecule can determine its efficacy and safety. nih.govnbinno.comenamine.net This has spurred the development and use of "chiral building blocks," which are optically active molecules used as starting materials for the synthesis of complex chiral targets. portico.orgresearchgate.net this compound has evolved to become a prominent member of this class of essential synthetic intermediates.

A highly effective method for preparing optically active this compound involves the "chiral pool" approach, which utilizes readily available natural products as starting materials. For instance, (R)-isobutyloxirane can be synthesized from the naturally occurring amino acid (S)-leucine. nih.govnih.govrsc.orgresearchgate.net This transformation proceeds with an inversion of configuration at the stereocenter, providing a reliable route to the enantiomerically pure epoxide. The synthesis of higher, alkyl-substituted oxiranes like this compound from the chiral pool is often superior to other methods such as enzymatic epoxidation or chromatographic resolution.

The utility of chiral this compound as a building block is demonstrated in the synthesis of natural products. A notable example is the synthesis of (S)-Ipsenol, an aggregation pheromone of the ips bark beetle, from (S)-isobutyloxirane. This application underscores the value of this compound in constructing stereochemically defined molecules with significant biological activity.

Scope and Research Imperatives for this compound Studies

While this compound has proven its value, the full synthetic potential of higher, alkyl-substituted oxiranes is still being explored. Current and future research is focused on several key areas to expand the utility of this compound and related compounds.

A primary imperative is the development of new and more efficient catalytic methods for the enantioselective synthesis of this compound and its derivatives. nih.govacs.orgresearchgate.net While the chiral pool approach is effective, catalytic asymmetric epoxidation methods offer the potential for greater versatility and access to a wider range of chiral epoxides from non-chiral starting materials. nih.gov

Further research is also needed to investigate the regioselective and stereoselective ring-opening of this compound with an expanded scope of nucleophiles. mdpi.commagtech.com.cnnsf.govresearchgate.netrsc.org Understanding and controlling the outcome of these reactions is critical for employing this compound in the synthesis of increasingly complex target molecules, including novel pharmaceuticals and natural products. nih.govrsc.org Computational studies can provide valuable insights into the reactivity and reaction mechanisms of chiral epoxide radicals, guiding the design of new synthetic strategies. nih.gov The development of organocatalyzed ring-opening reactions, in particular, holds promise as a sustainable and efficient synthetic tool. atlasofscience.org As the demand for complex, enantiomerically pure molecules continues to grow, this compound is poised to play an increasingly important role in advanced chemical synthesis.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name2-(2-methylpropyl)oxirane
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
CAS Number23850-78-4

Table 2: Synthesis of Optically Active Alkyloxiranes from Amino Acids

Starting Amino AcidResulting Chiral Oxirane
(S)-Alanine(R)-Methyloxirane
(S)-Valine(R)-Isopropyloxirane
(S)-Leucine(R)-Isobutyloxirane
(2S,3S)-Isoleucine(S)-sec-Butyl-(R)-oxirane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B1605016 Isobutyloxirane CAS No. 23850-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropyl)oxirane
Source PubChem
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InChI

InChI=1S/C6H12O/c1-5(2)3-6-4-7-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YXIOECOAAMLHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318790
Record name 2-(2-Methylpropyl)oxirane
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Molecular Weight

100.16 g/mol
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CAS No.

23850-78-4
Record name 2-(2-Methylpropyl)oxirane
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Record name Isobutyloxirane
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Record name Oxirane, (2-methylpropyl)-
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Record name 2-(2-Methylpropyl)oxirane
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Record name Isobutyloxirane
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Advanced Synthetic Methodologies for Isobutyloxirane and Its Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis is critical for producing specific stereoisomers of chiral molecules like isobutyloxirane. The biological activity of such compounds is often dependent on their stereochemistry. Two primary strategies for achieving enantioselectivity are the use of a chiral pool and asymmetric epoxidation.

Chiral Pool Approaches

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of these starting materials to produce the desired enantiopure target molecule.

D-Mannitol, a naturally occurring sugar alcohol, serves as a versatile chiral starting material for the synthesis of various complex molecules, including derivatives that can lead to this compound. mdpi.comorganic-chemistry.orgnih.gov The synthesis often begins with the protection of the hydroxyl groups of D-mannitol, for instance, by forming 1,2:5,6-di-O-cyclohexylidene-D-mannitol. mdpi.com This protected intermediate can then be cleaved, for example using sodium periodate, to yield (R)-2,3-O-cyclohexylideneglyceraldehyde. mdpi.com This aldehyde is a key building block that can be further elaborated through various synthetic steps to produce chiral molecules. While the direct synthesis of this compound from D-mannitol derivatives is a multi-step process, the use of D-mannitol provides a reliable source of chirality for the synthesis of its precursors. orgsyn.org

A well-established and efficient route to optically active alkyloxiranes involves the transformation of (S)-2-chloroalkanoic acids, which are themselves readily available from the corresponding (S)-amino acids. orgsyn.orgwikipedia.org For instance, (R)-isobutyloxirane can be synthesized from (S)-leucine. orgsyn.org This three-step process involves the conversion of the amino acid to the corresponding 2-chloroalkanoic acid, followed by reduction to a 2-chloro-1-alkanol, and subsequent cyclization to the epoxide with inversion of configuration at the stereocenter. orgsyn.orgorgsyn.org

The synthesis of (R)-isobutyloxirane from (S)-leucine proceeds via (S)-2-chloro-4-methylpentanoic acid. This acid is then reduced to (S)-2-chloro-4-methyl-pentan-1-ol. orgsyn.org Treatment of the resulting chlorohydrin with a base, such as potassium hydroxide (B78521), induces an intramolecular Williamson ether synthesis, where the alkoxide displaces the chloride to form the epoxide ring. wikipedia.org This cyclization occurs with inversion of stereochemistry, thus yielding (R)-isobutyloxirane. orgsyn.org This method has been shown to produce alkyloxiranes with high enantiomeric purity. orgsyn.org

Asymmetric Epoxidation of Prochiral Olefins

Asymmetric epoxidation of prochiral olefins is a powerful strategy for the direct synthesis of chiral epoxides. magtech.com.cncatalysis.blog This method involves the use of a catalyst to stereoselectively deliver an oxygen atom to one of the two faces of a carbon-carbon double bond. The prochiral olefin corresponding to this compound is 3-methyl-1-butene (B165623). researchgate.netsigmaaldrich.com

Enzymes, particularly monooxygenases and peroxidases, are highly effective catalysts for the asymmetric epoxidation of olefins. magtech.com.cnrsc.orgorientjchem.org These biocatalysts offer several advantages, including high enantioselectivity and mild reaction conditions. rsc.orgresearchgate.net For example, certain monooxygenases can catalyze the epoxidation of terminal olefins like 1-butene. researchgate.net Lipases, such as Lipase B from Candida antarctica (often immobilized as Novozym 435), can also be used for the epoxidation of various terpenes in the presence of hydrogen peroxide. researchgate.net While specific data on the enzymatic epoxidation of 3-methyl-1-butene to this compound is not detailed in the provided context, the general applicability of enzymatic systems to prochiral olefins suggests its feasibility. magtech.com.cnresearchgate.net The enantioselectivity of these reactions is highly dependent on the specific enzyme and substrate combination. rsc.org

Non-enzymatic, or chemical, catalysts for asymmetric epoxidation have been extensively developed. magtech.com.cn These often involve transition metal complexes with chiral ligands. catalysis.blogmdpi.com For instance, manganese-salen complexes are known to be effective catalysts for the epoxidation of various alkenes. mdpi.comacs.org While highly enantioselective methods like the Sharpless-Katsuki epoxidation are very effective for allylic alcohols, the epoxidation of unfunctionalized olefins like 3-methyl-1-butene presents a greater challenge. catalysis.blogchemie-brunschwig.ch

Research has shown that the epoxidation of 3-methyl-1-butene can be achieved using certain catalytic systems, although the optical yields can be modest. For example, one study reported the epoxidation of 3-methyl-1-butene to the corresponding R-oxirane with a 16% enantiomeric excess. researchgate.net Another approach involves the use of chiral dioxiranes generated in situ from chiral ketones and an oxidant like Oxone. nih.govresearchgate.net These systems have shown success in the epoxidation of various non-conjugated olefins. nih.gov The development of more efficient and selective non-enzymatic catalysts for the asymmetric epoxidation of simple alkenes remains an active area of research. princeton.eduorganic-chemistry.org

Diastereoselective Synthesis Protocols

Diastereoselective synthesis provides a powerful strategy for the preparation of specific stereoisomers of this compound. These protocols often involve the use of chiral starting materials or auxiliaries to control the stereochemical outcome of the reaction.

One notable approach involves the diastereoselective synthesis of halohydrins, which are then converted to the corresponding oxiranes. orgsyn.org For instance, (S)-2-chloroalkanoic acids can be transformed into (R)-alkyloxiranes with a high degree of enantiomeric purity. orgsyn.org This method relies on an inversion of configuration at the stereocenter and has been successfully applied to produce (S)-isobutyloxirane from (S)-leucine. orgsyn.org The degree of inversion is generally high, with less than 0.5% racemization reported for substrates with isopropyl groups. orgsyn.org

The intramolecular Prins cyclization is another powerful tool for constructing oxygenated heterocycles with high stereoselectivity. uva.es This methodology involves the reaction of an alkenol with an aldehyde in the presence of an acid catalyst, leading to the formation of a cyclic carbocation that can be trapped by a nucleophile. uva.es The stereochemical outcome is often controlled by the equatorial disposition of substituents in the transition state. uva.es

Furthermore, the development of modular and diastereoselective syntheses for polysubstituted isoxazolines, which can be precursors to complex molecules, highlights the importance of controlling stereochemistry. chemistryviews.org These methods often involve multi-step sequences that allow for the independent variation of substituents, leading to a wide range of structurally diverse products with high diastereoselectivity. chemistryviews.org

Key Research Findings in Diastereoselective Synthesis:

Starting MaterialReagents/ConditionsProductDiastereomeric Ratio (d.r.)Yield
Allylsilyl alcoholAldehyde, Lewis acidcis-2,6-Dihydropyran>95:5Moderate to good
NitroalkeneSulfur ylide, ZnBr₂, Boronic acid3,4,5-Trisubstituted isoxazolineHighGood
Terminal alkyneEt₃SiH, Tf₂NHcis-1,3-Disubstituted isoindolineup to 99:1up to 98%

Stereoselective Ring-Opening Reactions for Oligomer and Polymer Synthesis

The stereoselective ring-opening of this compound and other epoxides is a critical method for the synthesis of optically active oligomers and polymers. orgsyn.org These materials have a wide range of applications, from chiral stationary phases in chromatography to biodegradable plastics.

The ring-opening polymerization (ROP) of racemic lactones, such as β-butyrolactone, catalyzed by stereoselective catalysts, is a prominent example. rsc.orgfrontiersin.org Yttrium complexes, for instance, have been shown to catalyze the ROP of racemic β-propiolactones to produce syndio-enriched polymers with high molar mass and narrow molecular weight distributions. rsc.org The stereocontrol of these polymerizations is often influenced by non-covalent interactions between the monomer's side group and the catalyst's ligand sphere. rsc.org

Similarly, achiral salen and homosalen-aluminum complexes have been employed for the highly isotactic ring-opening polymerization of racemic lactide. nih.gov The stereoselectivity in these systems is often governed by a chain-end control mechanism, where the chirality of the growing polymer chain dictates the stereochemistry of the incoming monomer unit. nih.gov The use of photoredox Ni/Ir catalysts in conjunction with a Zn complex has also enabled the synthesis of highly isotactic stereoblock polyesters from racemic O-carboxyanhydrides. nih.gov

Examples of Stereoselective Ring-Opening Polymerization:

MonomerCatalyst SystemPolymer TacticityKey Features
rac-β-PropiolactonesDiamino-alkoxy-bis(phenolate) yttrium amido complexesSyndio-enriched (Pr up to 0.87)High molar mass, narrow dispersity. rsc.org
rac-LactideAchiral salen- and homosalen-aluminum complexesHighly isotactic (Pmeso up to 0.98)Chain-end control mechanism. nih.gov
rac-LactideBisphosphazene (HMPN)Highly isotactic (Pm up to 0.93)High melting temperature (up to 189 °C). rsc.org
rac-O-CarboxyanhydridesPhotoredox Ni/Ir catalysts with Zn complexHighly isotactic stereoblock copolymersHigh molecular weights (>70 kDa), narrow dispersity (<1.1). nih.gov

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and environmentally benign routes to enantiomerically enriched this compound. These approaches often utilize small amounts of a chiral catalyst to generate large quantities of the desired product with high stereoselectivity.

Chiral Metal Catalysis

Chiral metal complexes have emerged as powerful catalysts for the asymmetric synthesis of epoxides, including this compound. nih.govdiva-portal.org These catalysts typically feature a central metal ion coordinated to a chiral ligand, creating a chiral environment that directs the stereochemical course of the reaction. mdpi.com

Bis-cyclometalated iridium(III) and rhodium(III) complexes, where chirality originates exclusively from the stereogenic metal center, have been developed for asymmetric photoredox catalysis. nih.gov These catalysts are synthesized using chiral auxiliaries to induce the desired Λ- or Δ-configuration at the metal center. nih.gov

Chiral metal-organic frameworks (MOFs) also serve as heterogeneous catalysts for asymmetric transformations. frontiersin.org Their porous and crystalline nature, combined with the chirality of the organic linkers or the induced chirality of the framework, allows for enantioselective reactions. frontiersin.org For example, homochiral metal-based MOFs have demonstrated catalytic activity in various asymmetric organic reactions. frontiersin.org

The design of ligands that can engage in noncovalent interactions with the substrate is a key strategy for enhancing stereocontrol in transition metal catalysis. mdpi.com For instance, chiral sulfonated phosphine (B1218219) ligands can participate in electrostatic interactions with the substrate, leading to high enantioselectivities in reactions like palladium-catalyzed intramolecular arylation. mdpi.com

Organocatalysis in Asymmetric Transformations

Organocatalysis, the use of small, chiral organic molecules as catalysts, has become a major pillar of asymmetric synthesis. scienceopen.combeilstein-journals.orgnih.gov These catalysts are often metal-free, making them an attractive alternative to traditional metal-based catalysts. beilstein-journals.org

Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have proven to be highly effective in a variety of asymmetric transformations. scienceopen.com These catalysts operate through hydrogen bonding interactions to activate the substrate and control the stereochemical outcome. nih.gov Similarly, chiral thiourea (B124793) catalysts have been successfully employed in asymmetric double Michael additions, affording products with excellent diastereoselectivity and enantioselectivity. scienceopen.com

The development of organocatalytic multicomponent reactions and one-pot processes offers a highly efficient and sustainable approach to complex molecular architectures. mdpi.com These strategies often mimic biosynthetic pathways and reduce the need for intermediate purification steps. mdpi.com The application of organocatalysis has expanded to include the synthesis of natural products and biologically active compounds. mdpi.comunibo.it

Bio-inspired Processes in Green Synthesis

Drawing inspiration from nature's catalytic systems offers a promising avenue for developing green and sustainable synthetic methods. nih.gov Biocatalytic processes often operate under mild conditions and exhibit high selectivity.

One example of a bio-inspired approach is the use of (-)-riboflavin as a sensitizer (B1316253) in the catalytic E → Z isomerization of activated olefins. nih.gov This process mimics the flavin-mediated activation of polyenes in biological systems and proceeds with high (Z)-selectivity. nih.gov The mechanism is believed to involve triplet energy transfer. nih.gov

The principles of biomimetic synthesis are also applied in organocatalysis, where small organic molecules are designed to mimic the function of enzymes. nih.gov This has led to the development of highly efficient catalysts for a wide range of asymmetric reactions. nih.gov

Resolution and Purification Techniques for Enantiomers

Since many synthetic methods produce racemic mixtures, the separation of enantiomers, a process known as resolution, is a critical step in obtaining enantiomerically pure compounds. libretexts.org

A common strategy for resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.orgpharmacy180.com Diastereomers have different physical properties, such as solubility and boiling point, which allows for their separation by conventional techniques like crystallization or chromatography. libretexts.orgpharmacy180.com For example, a racemic carboxylic acid can be resolved by forming diastereomeric salts with an optically active base, such as an alkaloid. pharmacy180.com After separation of the salts, the individual enantiomeric acids can be regenerated. pharmacy180.com

Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst than the other. diva-portal.org This results in the separation of the unreacted, enantiomerically enriched starting material from the product.

The enantiomeric purity of the separated products is often determined by analytical techniques such as complexation gas chromatography using chiral stationary phases. orgsyn.orgorgsyn.org For instance, optically active metal chelates can be used to separate and quantify the enantiomers of oxiranes. orgsyn.orgorgsyn.org

Common Resolution Techniques:

TechniquePrincipleExample Application
Chemical Resolution Formation of diastereomers with a chiral resolving agent, followed by separation based on different physical properties. libretexts.orgpharmacy180.comResolving a racemic carboxylic acid using an optically active alkaloid. pharmacy180.com
Kinetic Resolution One enantiomer reacts faster with a chiral reagent or catalyst, allowing for separation of the unreacted enantiomer. diva-portal.orgAsymmetric hydrogenation where one enantiomer of a racemic alkene is reduced faster. diva-portal.org
Chromatographic Separation Use of a chiral stationary phase in chromatography (e.g., HPLC, GC) to separate enantiomers based on differential interactions.Determination of enantiomeric purity of oxiranes using complexation gas chromatography. orgsyn.orgorgsyn.org

Chromatographic Resolution Methodologies

The separation of enantiomers from a racemic mixture of this compound can be effectively achieved through chromatographic techniques, primarily by employing chiral stationary phases (CSPs). This direct method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and, consequently, their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of chiral epoxides. These are available in both coated and immobilized forms, with the latter offering greater solvent compatibility. The separation can be performed under various chromatographic modes, including normal phase, reversed phase, and polar organic modes, allowing for optimization of selectivity and resolution. For instance, a typical mobile phase in normal phase mode would consist of a mixture of an alkane (like hexane) and an alcohol (like isopropanol). pharmafocusamerica.com

Another class of effective CSPs for this purpose are cyclodextrin-based columns. gcms.cz Derivatized cyclodextrins immobilized on a solid support can offer excellent enantioselectivity for a range of chiral compounds, including epoxides. gcms.cz The choice of the specific CSP and the chromatographic conditions are crucial for achieving baseline separation of the this compound enantiomers.

Table 1: Representative Chiral Stationary Phases for Epoxide Resolution

Chiral Stationary Phase (CSP) Type Common Selector Examples Applicable Chromatographic Modes Key Advantages
Polysaccharide-based Cellulose carbamate (B1207046) derivatives, Amylose carbamate derivatives Normal Phase, Reversed Phase, Polar Organic Broad applicability, high loading capacity for preparative separations
Cyclodextrin-based Derivatized β-cyclodextrins Gas Chromatography (GC), HPLC High efficiency, excellent resolution for specific compounds
Pirkle-type (brush-type) Dinitrobenzoyl phenylglycine Normal Phase Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions

Kinetic Resolution Methods

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds by exploiting the different reaction rates of enantiomers with a chiral catalyst or reagent. One of the most prominent and effective methods for the resolution of terminal epoxides, including this compound, is the Jacobsen Hydrolytic Kinetic Resolution (HKR). amazonaws.comwikipedia.org

This method utilizes a chiral (salen)Co(III) complex as the catalyst to effect the enantioselective hydrolysis of one of the epoxide enantiomers, leaving the unreacted epoxide in high enantiomeric excess. nih.govunipd.it The reaction is highly practical as it uses water as the nucleophile and can be performed with low catalyst loadings. nih.gov The resulting diol product is also obtained in high enantiomeric purity. nih.gov This method has been demonstrated to be scalable and provides access to both enantiomers of the epoxide (one directly and the other after conversion from the diol) in high enantiomeric purity. wikipedia.org For many terminal epoxides, this method can yield the recovered epoxide with an enantiomeric excess (ee) of over 99%. wikipedia.org

Table 2: Illustrative Data for Hydrolytic Kinetic Resolution (HKR) of a Terminal Epoxide

Parameter Value Reference
Starting Material Racemic Terminal Epoxide wikipedia.org
Catalyst Chiral (salen)Co(III) complex amazonaws.comnih.gov
Nucleophile Water nih.gov
Yield of Recovered Epoxide 44% wikipedia.org
Enantiomeric Excess (ee) of Recovered Epoxide >99% wikipedia.org
Yield of Diol Product 50% wikipedia.org
Enantiomeric Excess (ee) of Diol Product 98% wikipedia.org

Assessment of Enantiomeric Purity

Accurate determination of the enantiomeric purity of this compound is crucial. Several analytical techniques are employed for this purpose, with gas chromatography and nuclear magnetic resonance spectroscopy being particularly prominent.

A highly precise method for determining the enantiomeric purity of alkyloxiranes like this compound is complexation gas chromatography. orgsyn.org This technique involves the use of a chiral stationary phase, often an optically active metal chelate such as Ni(II) bis(2-heptafluorobutyryl-(S)-4-methylthujan-3-onate). The enantiomers form diastereomeric complexes with the chiral metal chelate, which have different volatilities and are thus separated on the GC column. This allows for the quantification of each enantiomer and the determination of the enantiomeric excess. orgsyn.org

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents is another powerful tool. In the presence of a chiral lanthanide shift reagent, the enantiomers of this compound will exhibit different chemical shifts for their protons, allowing for the integration of the respective signals and the calculation of the enantiomeric ratio.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, as described in section 2.3.1, is also a common and reliable method for the analytical determination of enantiomeric purity. cat-online.comnih.gov

Innovations in Synthetic Design and Reaction Conditions

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for the synthesis of this compound and its derivatives. These innovations include the use of microwave-assisted reactions, the application of green chemistry principles, and the utilization of thiol-ene click chemistry.

Microwave-Assisted Organocatalyzed Cascade Reactions

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. researchgate.neteurekaselect.com When combined with organocatalysis, it can lead to powerful cascade reactions for the construction of complex molecules from simple precursors. nih.govrsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic route design to minimize environmental impact. acs.orgnih.gov For the synthesis of this compound, this can be achieved in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org For instance, the direct epoxidation of isobutylene (B52900) with a green oxidant like hydrogen peroxide would have a higher atom economy than a multi-step synthesis involving halogenated intermediates.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. skpharmteco.comsemanticscholar.org This could involve using water or supercritical carbon dioxide as solvents, or employing enzymatic catalysts that operate under mild conditions.

Catalysis: Utilizing catalytic methods, such as the Jacobsen HKR mentioned earlier, reduces the need for stoichiometric reagents and minimizes waste. vapourtec.com Biocatalytic approaches, using enzymes like halohydrin dehalogenases, can also provide a green route to enantiopure epoxides.

Thiol-Ene Reaction Applications

The thiol-ene reaction is a highly efficient and versatile "click" reaction that involves the addition of a thiol to an alkene. wikipedia.org This reaction can be initiated by radicals or catalyzed by a base (Michael addition). wikipedia.org While this compound does not directly participate in this reaction, its derivatives can be readily functionalized to do so.

For example, the epoxide ring of this compound can be opened with a nucleophile containing an alkene moiety. The resulting alcohol can then be converted to a thiol. This bifunctional molecule can then undergo an intramolecular thiol-ene reaction to form a sulfur-containing heterocyclic compound. mdpi.com Alternatively, this compound can be opened with a thiol-containing nucleophile, and the resulting alcohol can be converted to an alkene, again setting the stage for an intramolecular thiol-ene cyclization.

These reactions are particularly useful in polymer and materials science for surface patterning and the synthesis of cross-linked networks. wikipedia.orgrsc.org By incorporating the this compound scaffold into polymers via thiol-ene chemistry, new materials with specific chiral properties can be designed.

Mechanistic Investigations of Isobutyloxirane Reactions

Theoretical Frameworks for Reaction Pathway Elucidation

Theoretical models offer a conceptual basis for interpreting and predicting the course of chemical reactions. These frameworks provide a lens through which the complex dynamics of molecular interactions can be understood.

Transition State Theory Applications

Transition State Theory (TST) is a cornerstone in the study of chemical kinetics, providing a method to explain the rates of elementary chemical reactions. wikipedia.org The theory postulates that reactions proceed through a high-energy species known as the transition state, which exists in a quasi-equilibrium with the reactants. wikipedia.org The rate of the reaction is then determined by the rate at which this activated complex traverses the saddle point on the potential energy surface to form products. wikipedia.orgnumberanalytics.com

The application of TST is essential for understanding the mechanistic details of reactions involving isobutyloxirane. numberanalytics.com By identifying the transition state, one can predict reaction rates and understand how factors like temperature and pressure influence the reaction's outcome. numberanalytics.com The energy of the transition state relative to the reactants defines the activation energy (Ea), a critical parameter in the Arrhenius equation which describes the temperature dependence of reaction rates. solubilityofthings.com For instance, in the context of this compound, TST can be used to model the ring-opening reactions under various nucleophilic attacks, providing insights into the preferred reaction pathways.

Application of TSTDescription
Predicting Reaction Rates TST allows for the calculation of the rate constant of a reaction by considering the properties of the transition state. numberanalytics.com
Understanding Reaction Mechanisms It provides a detailed picture of the reaction pathway, including the identification of the rate-determining step. numberanalytics.com
Optimizing Reaction Conditions By understanding the energy landscape, conditions such as temperature and pressure can be adjusted to favor the desired product formation. numberanalytics.com

Hard and Soft Acid-Base (HSAB) Theory in Mechanistic Analysis

The Hard and Soft Acid-Base (HSAB) theory, introduced by Ralph Pearson, is a qualitative concept that explains the stability of compounds and the mechanisms of their reactions by classifying chemical species as either "hard" or "soft" acids and bases. numberanalytics.comwikipedia.org Hard acids and bases are typically small, have high charge states, and are weakly polarizable, while soft acids and bases are larger, have low charge states, and are strongly polarizable. wikipedia.org The central tenet of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. numberanalytics.comwikipedia.org

In the context of this compound reactions, the epoxide ring contains two electrophilic carbon atoms and a nucleophilic oxygen atom. The carbon atoms can be considered as soft acids. Nucleophiles, which are Lewis bases, can be classified as hard or soft. For example, a hydroxide (B78521) ion (OH-) is a hard base, while a thiolate ion (RS-) is a soft base. numberanalytics.com According to the HSAB principle, the reaction of this compound with a soft nucleophile would be expected to proceed more readily at the less sterically hindered carbon atom, which is a softer electrophilic center. Conversely, a hard nucleophile might favor reaction at the more substituted carbon if electronic factors make it a harder center. This principle helps in predicting the regioselectivity of the ring-opening reaction. numberanalytics.com

InteractionStabilityBonding Character
Hard Acid - Hard BaseStableIonic libretexts.org
Soft Acid - Soft BaseStableCovalent libretexts.org
Hard Acid - Soft BaseLess StablePolar Covalent shahucollegelatur.org.in
Soft Acid - Hard BaseLess StablePolar Covalent shahucollegelatur.org.in

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at a molecular level. nextmol.comopenaccessjournals.com It employs mathematical models and computer simulations to predict molecular structures, properties, and reaction pathways, often providing insights that are difficult or impossible to obtain through experimental methods alone. nextmol.com

Quantum Chemical Calculations for Molecular-Level Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and behavior of molecules. openaccessjournals.comnih.gov These methods are used to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of a reaction. numberanalytics.com This information is crucial for understanding reaction thermodynamics and kinetics. nrel.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. wikipedia.org Instead of the complex many-electron wavefunction, DFT uses the spatially dependent electron density as its fundamental variable, which significantly reduces the computational cost. wikipedia.orgmpg.de The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. ukm.my

In the study of this compound reactions, DFT is employed to calculate the electronic properties and geometries of the reactants, transition states, and products. mpg.de By using various exchange-correlation functionals, such as those within the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), researchers can model the reaction pathways and determine the activation energies. ukm.my This allows for the prediction of reaction outcomes and the elucidation of mechanistic details, such as the nature of bond breaking and bond formation during the ring-opening process. mdpi.com

Coupled Cluster (CC) theory is a high-accuracy quantum chemistry method used to describe many-body systems. wikipedia.org It builds upon the Hartree-Fock method by incorporating electron correlation effects through an exponential cluster operator. wikipedia.org This approach provides some of the most accurate results for small to medium-sized molecules. wikipedia.org

For reactions of this compound where high accuracy is paramount, CC methods, particularly the "gold standard" CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations, can be employed. numberanalytics.comnih.gov While computationally more expensive than DFT, CC methods provide benchmark-quality energies for stationary points on the potential energy surface. aps.org These high-accuracy calculations are crucial for validating the results obtained from more approximate methods like DFT and for providing definitive insights into subtle mechanistic questions that may not be resolved by lower levels of theory. arxiv.org

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that provides a mathematical or graphical representation of a system's energy as a function of its geometry. longdom.orgnumberanalytics.com By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, identifying stable molecules (minima), intermediates, and the transition states (first-order saddle points) that connect them. fiveable.mewayne.edu The PES is generated by solving the electronic Schrödinger equation at various fixed nuclear arrangements, a process made feasible by the Born-Oppenheimer approximation. numberanalytics.comwayne.edu

For this compound, mapping the PES for a ring-opening reaction would involve calculating the energy for a grid of points corresponding to the breaking of a C-O bond and the formation of a new bond with an incoming nucleophile. The path of lowest energy connecting reactants to products on this surface is known as the Minimum Energy Path (MEP) or reaction coordinate. fiveable.me The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. fiveable.me

Table 3: Key Features on a Hypothetical Potential Energy Surface for this compound Ring-Opening.

Feature Geometric Coordinates (Conceptual) Energy (kcal/mol) Significance
Reactant Well C-O bond length ~1.45 Å 0 Stable this compound molecule.
Transition State Stretched C-O bond (~2.0 Å), partially formed Nu-C bond (~2.2 Å) +22 Highest energy barrier, determines reaction rate. fiveable.me
Product Well Broken C-O bond, fully formed Nu-C bond (~1.5 Å) -15 Stable ring-opened product.

Reaction Dynamics Simulations and Rate Constant Prediction

While a PES provides a static map of a reaction, reaction dynamics simulations model the actual movement of atoms over time. ebsco.com These simulations, often called molecular dynamics (MD), solve Newton's equations of motion for the atoms on a pre-calculated PES. ebsco.commdpi.com This approach acts as a "computational microscope," allowing researchers to follow individual reaction trajectories and observe the detailed atomic-level motions during bond breaking and formation. mdpi.com

By running a large number of trajectories starting from different initial conditions (e.g., velocities, vibrational states), a statistical understanding of the reaction can be achieved. anr.fr This data can be used to predict macroscopic observables, most importantly the reaction rate constant (k). rsc.org Theoretical frameworks like Transition State Theory (TST) use properties of the PES at the transition state to estimate rate constants. youtube.com More advanced methods, such as Variational Transition State Theory (VTST), refine these predictions. These simulations can explore how factors like temperature and pressure influence reaction outcomes and rates, providing a powerful link between theoretical calculations and experimental kinetics. mdpi.com

Table 4: Predicted Rate Constants for this compound Reactions under Various Conditions (Illustrative).

Reaction Temperature (K) Method Predicted Rate Constant, k (s⁻¹)
Unimolecular thermal decomposition 500 TST 1.5 x 10⁻⁵
Unimolecular thermal decomposition 600 TST 2.3 x 10⁻³
Reaction with OH radical 298 VTST 4.6 x 10⁻¹² (cm³/molecule·s)
Reaction with Cl radical 298 VTST 1.2 x 10⁻¹⁰ (cm³/molecule·s)

Nonadiabatic Coupling Calculations (TD-DFT)

Most chemical reactions occur on a single electronic potential energy surface (the ground state) and are known as adiabatic processes. However, some reactions, particularly photochemical ones, can involve transitions between different electronic states. arxiv.org These nonadiabatic processes are governed by nonadiabatic couplings (NACs), which quantify the interaction between different electronic states that arises from nuclear motion. q-chem.comq-chem.com

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of excited states. stackexchange.com It can also be extended to compute the NAC vectors between these states. q-chem.comq-chem.com These vectors become large near regions where potential energy surfaces approach each other or intersect, known as conical intersections, which act as funnels for rapid, radiationless transitions between states. q-chem.com For this compound, while thermal reactions are typically adiabatic, studying its photochemistry (e.g., with UV light) would require nonadiabatic coupling calculations to understand pathways for de-excitation and product formation from an excited state.

Table 5: Hypothetical TD-DFT Results for a Conical Intersection in Photochemical Ring-Opening of this compound.

States Energy Gap (eV) NAC Vector Magnitude (a.u.) Implication
S₁ / S₀ 0.05 55.8 Strong coupling near the conical intersection, promoting efficient internal conversion from the first excited state (S₁) to the ground state (S₀). q-chem.com
T₁ / S₀ 1.20 0.12 Weak coupling (Intersystem Crossing), suggesting a lower probability of transition from the first triplet state (T₁) to the ground state.

Experimental Methodologies for Mechanistic Studies

Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to probe reaction mechanisms. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to the rate of the same molecule with a heavier isotope at a specific position (k_heavy). wikipedia.org The most common KIE involves the substitution of hydrogen (H) with deuterium (B1214612) (D), expressed as kH/kD.

The origin of the KIE lies in the difference in zero-point vibrational energies (ZPVE) of bonds to different isotopes; a bond to a heavier isotope is stronger and has a lower ZPVE. nih.gov If a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction, a significant change in rate is observed (a primary KIE). libretexts.org If the isotopic substitution is at a position not directly involved in bond breaking/formation, a smaller secondary KIE may still be observed due to changes in hybridization or steric environment between the reactant and the transition state. wikipedia.orgnih.gov For this compound, measuring the KIE for nucleophilic attack at the different epoxide carbons can help distinguish between SN1 and SN2-like mechanisms and pinpoint the site of attack. mdpi.com

Table 6: Expected Kinetic Isotope Effects (kH/kD) for Proposed Mechanisms of this compound Ring-Opening.

Proposed Mechanism Isotopic Label Position Expected kH/kD Rationale
SN2 attack at C2 H on C2 ~1.0 - 1.2 Small normal secondary KIE due to rehybridization from sp³ to a more sp²-like transition state. wikipedia.org
SN2 attack at C3 H on C3 ~1.0 - 1.2 Small normal secondary KIE, similar to attack at C2.
E2 Elimination H on C3 (β-hydrogen) ~3 - 7 Large primary KIE, as the C-H bond is broken in the rate-determining step. youtube.com
SN1-like mechanism H on C2 ~0.8 - 0.95 Inverse secondary KIE if a carbocation intermediate forms, as steric crowding is relieved, tightening C-H bending vibrations. wikipedia.org

Eyring Analysis for Activation Parameters

The Eyring equation, a cornerstone of transition state theory, provides a framework for understanding the temperature dependence of reaction rates and calculating key thermodynamic activation parameters. libretexts.org Developed by Henry Eyring, the equation offers a more detailed molecular-level insight compared to the empirical Arrhenius equation. libretexts.org It is applicable to reactions in various phases, including gas, condensed, and mixed-phase systems. libretexts.org

The Eyring equation is expressed as:

k = (κ kBT / h) e(-ΔG‡ / RT)

Where:

k is the rate constant

κ is the transmission coefficient (usually assumed to be 1)

kB is the Boltzmann constant

T is the absolute temperature in Kelvin

h is the Planck constant

R is the universal gas constant

ΔG‡ is the Gibbs free energy of activation

The Gibbs free energy of activation (ΔG‡) is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions: ΔG‡ = ΔH‡ - TΔS‡. By substituting this into the first equation, a linear form of the Eyring equation can be derived, which is particularly useful for graphical analysis: libretexts.orguvic.ca

ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R

By plotting ln(k/T) versus 1/T for a reaction at various temperatures, a straight line is obtained. libretexts.org From this plot, the activation enthalpy (ΔH‡) can be determined from the slope (-ΔH‡/R), and the activation entropy (ΔS‡) can be calculated from the y-intercept (ln(kB/h) + ΔS‡/R). libretexts.org These parameters provide critical information about the energy barrier and the degree of order in the transition state of a reaction involving this compound. For instance, a positive ΔS‡ suggests a more disordered transition state compared to the reactants, while a negative value implies a more ordered, constrained transition state, which is common in bimolecular reactions where two species combine. uvic.ca

The table below illustrates hypothetical kinetic data for an this compound reaction, which could be used to perform an Eyring analysis.

Table 1: Hypothetical Kinetic Data for Eyring Analysis of an this compound Reaction

Temperature (K)Rate Constant, k (s⁻¹)1/T (K⁻¹)ln(k/T)
2980.00150.003356-12.19
3080.00450.003247-11.13
3180.01250.003145-10.14
3280.03200.003049-9.24

In-situ Spectroscopic Monitoring of Reactions

Investigating reaction mechanisms is often challenging due to the presence of transient intermediates and rapid changes that occur under operational conditions. youtube.com In-situ spectroscopic techniques are powerful tools for monitoring heterogeneous and homogeneous catalytic reactions in real-time, providing insights into reaction mechanisms, identifying active sites, and observing reaction intermediates as the catalyst is working. youtube.comnih.gov

For reactions involving this compound, techniques like Fourier-transform infrared (FTIR) spectroscopy are particularly valuable. rsc.org An electrochemical cell or a reaction vessel can be coupled to a transmission FTIR cell, allowing for the continuous monitoring of the reaction mixture. rsc.org This setup enables the tracking of the concentration of reactants, products, and any observable intermediates over time.

In a typical ring-opening reaction of this compound, FTIR spectroscopy could be used to monitor:

The disappearance of the characteristic epoxide C-O-C stretching vibration.

The appearance of a broad O-H stretching band if the ring is opened by a nucleophile like water or an alcohol.

The appearance of C-O stretching bands corresponding to the newly formed alcohol and/or ether functional groups.

This continuous data stream provides detailed kinetic profiles, which can offer significant mechanistic insights into reactions under various conditions. rsc.org The ability to observe surface species and reaction intermediates directly helps in elucidating complex reaction pathways. youtube.com

Table 2: Characteristic Infrared Frequencies for Monitoring this compound Ring-Opening

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Observation during Reaction
Oxirane C-O-CAsymmetric Stretch~950-810Signal decreases
Oxirane C-HStretch~3050-2990Signal decreases
Hydroxyl O-HStretch (H-bonded)~3600-3200 (broad)Signal appears/increases
Ether C-O-CStretch~1150-1070Signal appears/increases

Ring-Opening Reaction Mechanisms of this compound

The high reactivity of this compound stems from the significant ring strain of the three-membered epoxide ring, making it susceptible to nucleophilic attack. vulcanchem.com The mechanism of this ring-opening is highly dependent on the reaction conditions, specifically the nature of the nucleophile and the presence or absence of a catalyst.

Stereoselective Ring-Opening Pathways

The ring-opening of chiral epoxides like (R)- or (S)-isobutyloxirane can proceed via stereoselective pathways, which is of great importance in asymmetric synthesis. orgsyn.orgorgsyn.org For example, (S)-Ipsenol, a pheromone, has been synthesized from (S)-isobutyloxirane, highlighting the utility of these stereoselective reactions. orgsyn.orgorgsyn.org

Under basic or neutral conditions, the ring-opening of epoxides typically follows an SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond. For an unsymmetrical epoxide like this compound, the nucleophile preferentially attacks the less sterically hindered carbon atom. This attack occurs from the side opposite to the C-O bond, resulting in an inversion of the stereochemical configuration at the center of attack. This stereospecificity is a hallmark of the SN2 reaction and is crucial for controlling the stereochemistry of the product.

For example, the reaction of (R)-isobutyloxirane with a nucleophile (Nu⁻) would preferentially occur at the primary carbon (C1), leading to the formation of a single enantiomer of the corresponding secondary alcohol with retention of configuration at the chiral center (C2) but inversion at the site of attack.

Catalyst Influence on Ring-Opening Selectivity

Catalysts play a critical role in controlling both the rate and the selectivity of epoxide ring-opening reactions. mdpi.comnsf.gov The choice of catalyst can dramatically influence which carbon of the this compound ring is attacked (regioselectivity) and the stereochemical outcome of the reaction.

Lewis Acid Catalysis: Lewis acids activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. nsf.gov This coordination polarizes the C-O bonds and can impart significant carbocationic character to the carbon atoms. In the case of this compound, a Lewis acid will enhance the electrophilicity of both ring carbons. The site of nucleophilic attack then depends on a balance between electronic and steric factors.

Attack at the more substituted carbon: With strong Lewis acids, the transition state may have significant SN1 character. The positive charge is better stabilized at the more substituted tertiary carbon, leading to preferential attack at this position.

Attack at the less substituted carbon: With weaker Lewis acids or sterically demanding nucleophiles, the SN2 pathway at the less hindered primary carbon may still dominate. nsf.gov

Different Lewis acidic materials exhibit varying activity and selectivity. For instance, studies on other epoxides have shown that catalysts like Sn-Beta zeolites can be highly active and regioselective for ring-opening with alcohols. nsf.gov The choice of metal center and ligand architecture in organometallic catalysts can provide fine control over the polymerization of cyclic esters, influencing activity and stereoselectivity. nih.govrsc.orgnih.gov

Table 3: Predicted Regioselectivity in this compound Ring-Opening

ConditionsMechanism TypePredominant Site of AttackMajor Product Type
Basic/Neutral (e.g., RO⁻, CN⁻)SN2Less substituted carbon (C1)Primary alcohol derivative
Acid-Catalyzed (e.g., H⁺, Lewis Acid)SN1-like/SN2More substituted carbon (C2)Tertiary alcohol derivative

The interplay between the catalyst, substrate, and nucleophile allows for the targeted synthesis of specific isomers, making the catalytic ring-opening of this compound a versatile tool in organic synthesis. nih.gov

Advanced Spectroscopic and Analytical Characterization of Isobutyloxirane

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful method for identifying the functional groups within a molecule by measuring its absorption of infrared radiation at various wavelengths. The resulting spectrum displays a unique pattern of absorption bands corresponding to specific vibrational modes of the molecule's bonds.

The analysis of isobutyloxirane using FTIR reveals characteristic peaks that confirm its structure, which consists of a three-membered epoxide ring and an isobutyl group. The primary absorptions are associated with the stretching and bending of C-H, C-O, and C-C bonds, as well as the characteristic vibrations of the oxirane ring. Gas-phase FTIR spectra, often found in databases such as those maintained by the Environmental Protection Agency (EPA) and the Pacific Northwest National Laboratory (PNNL), provide quantitative data for such compounds. edpsciences.orgepa.gov The key vibrational modes for this compound are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3000-2850C-H Stretching (asymmetric/symmetric)-CH₃, -CH₂
~1470-1450C-H Bending (scissoring/asymmetric)-CH₃, -CH₂
~1380, ~1370C-H Bending (symmetric, gem-dimethyl)-C(CH₃)₂
~1250Epoxide Ring Breathing (asymmetric)Oxirane Ring
~950-850Epoxide Ring DeformationOxirane Ring
~1150-1050C-O StretchingEther

This table presents typical FTIR absorption bands for this compound based on established ranges for its constituent functional groups.

The presence of the gem-dimethyl group is confirmed by the characteristic doublet around 1380 and 1370 cm⁻¹. The epoxide ring vibrations, particularly the asymmetric ring breathing mode around 1250 cm⁻¹ and the ring deformation modes, are definitive indicators of the oxirane structure. libretexts.orgsci-hub.se

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. longdom.orgacs.org For this compound, Raman is particularly effective at identifying the symmetric vibrations and the C-C backbone structure, which may be weak or absent in the FTIR spectrum.

Key Raman bands for epoxides have been identified in studies on epoxy resins. The most prominent feature is the epoxide ring breathing mode, typically observed around 1254 cm⁻¹. researchgate.netoceanoptics.comspectroscopyonline.com Another characteristic band is the epoxide ring deformation, which appears at a lower frequency, around 921 cm⁻¹. oceanoptics.com The intensities of these bands are directly proportional to the concentration of the epoxide groups. researchgate.net

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2900-3000C-H Stretching-CH₃, -CH₂
~1254Epoxide Ring Breathing (symmetric)Oxirane Ring
~921Epoxide Ring DeformationOxirane Ring

This table shows expected Raman shifts for this compound based on data from related epoxy compounds.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically increase the intensity of Raman signals, by factors of up to 10¹⁰ or more. horiba.com This enhancement is achieved by adsorbing the analyte molecules onto a roughened metal surface, typically gold or silver nanoparticles. While specific SERS studies on this compound are not prevalent, the technique holds significant potential for detecting trace amounts of the compound. The enhancement would be most pronounced for the vibrational modes of the part of the molecule closest to the metal surface, likely the oxygen atom of the oxirane ring, which could lead to selective enhancement of the ring-related vibrations.

High-Resolution Infrared Techniques for Gaseous Phases

Studying molecules in the gas phase with high-resolution FTIR spectroscopy provides exceptionally detailed information about their rotational-vibrational (rovibrational) structure. researchgate.netthermofisher.comirdg.org In the gas phase, molecules are free to rotate, and the vibrational transitions are accompanied by changes in rotational energy levels. This results in a fine structure of closely spaced lines for each vibrational band. nih.gov

For a molecule like this compound, which is an asymmetric top, the rovibrational spectrum would be quite complex. researchgate.net High-resolution techniques, such as those utilizing synchrotron-based sources or frequency combs, would be necessary to resolve the individual rotational lines. rsc.orgrsc.org Analysis of such a spectrum would allow for the precise determination of molecular constants, including rotational constants and centrifugal distortion parameters. This data provides unambiguous structural information, such as bond lengths and angles, with very high precision. While detailed high-resolution rovibrational studies specifically on this compound are not widely published, data for many volatile organic compounds are collected in databases like HITRAN (High-Resolution Transmission Molecular Absorption Database). ucl.ac.uk

IR Spectroscopy in Matrix-Isolation Studies for Radicals

Matrix isolation is an experimental technique used to study reactive species, such as free radicals, by trapping them in an inert, solid matrix at cryogenic temperatures (typically a few kelvins). mdpi.comnih.govcapes.gov.brpressbooks.pub This method prevents the reactive species from diffusing and reacting with each other, allowing for their spectroscopic characterization. msu.ru

The application of this technique to this compound would likely involve its co-deposition with a large excess of an inert gas like argon onto a cold window, followed by in-situ photolysis. UV photolysis could induce the homolytic cleavage of a C-O or C-C bond in the strained epoxide ring, leading to the formation of various radical intermediates. For example, ring-opening could produce a diradical species.

FTIR spectroscopy is the primary tool for analyzing the trapped species. researchgate.netnih.govtheijes.com The infrared spectra of the newly formed radicals would be recorded and compared with theoretical predictions from quantum chemical calculations to identify their structures. For instance, the formation of a carbonyl group from ring-opening and rearrangement would be readily identifiable by the appearance of a strong absorption band in the 1700-1800 cm⁻¹ region. This technique would provide invaluable insight into the photochemical decomposition pathways of this compound and the structure of the resulting transient radical species. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. organicchemistrydata.org By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Elucidation of Stereochemistry and Regioselectivity

For this compound (2,2-dimethyloxirane), NMR spectroscopy confirms the connectivity of the atoms and the regiochemistry of the epoxide ring. Although this compound itself is achiral and thus does not have stereoisomers, NMR techniques are fundamental for distinguishing between isomers in related epoxides and are crucial for confirming the specific structure of this compound. longdom.orgkyoto-u.ac.jp

¹H NMR: The proton NMR spectrum of this compound shows two main signals. The protons of the two methyl groups are equivalent and appear as a singlet, while the two protons of the CH₂ group in the epoxide ring are also equivalent and appear as another singlet.

¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton. It will show three distinct signals: one for the two equivalent methyl carbons, one for the quaternary carbon of the epoxide ring, and one for the methylene (B1212753) (CH₂) carbon of the ring. Theoretical calculations and spectral databases predict the chemical shifts for these carbons. acs.org

NucleusAtom TypeChemical Shift (ppm) (approx.)
¹H-C(CH ₃)₂~1.26 - 1.34
¹H-CH ₂-O-~2.42 - 2.61
¹³C-C (CH₃)₂~55-58
¹³C-C H₂-O-~51-54
¹³C-C H₃~23-26

This table presents approximate ¹H and ¹³C NMR chemical shifts for this compound based on data from various sources. acs.orgchemicalbook.com

In the case of substituted epoxides that are chiral, NMR is essential for determining stereochemistry. Techniques like the Nuclear Overhauser Effect (NOE) can establish the relative configuration of substituents. nih.govlibretexts.org NOE detects through-space interactions between protons that are close to each other, allowing for the differentiation between diastereomers. Furthermore, the magnitude of proton-proton coupling constants (J-values) across the epoxide ring can differ for cis and trans isomers, providing another powerful handle for stereochemical assignment. oceanoptics.com

Dynamic NMR Studies for Conformational Analysis

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules. unibas.itucl.ac.uk In the case of this compound, DNMR studies can elucidate the energetics of conformational changes, such as ring-puckering and the rotation of the isobutyl group.

By analyzing the NMR spectra at various temperatures, researchers can observe changes in the line shapes of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature increases, the rate of exchange increases, leading to the coalescence of these signals into a single, time-averaged signal. ucl.ac.uk

The rate constants for these exchange processes can be determined by line-shape analysis. From these rate constants, the activation parameters for the conformational changes, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be calculated. ucl.ac.uk This information is crucial for understanding the flexibility of the oxirane ring and the steric interactions of the isobutyl substituent, which can influence its reactivity in chemical synthesis. While specific DNMR studies on this compound are not widely published, the principles of the technique are broadly applicable. For instance, similar studies on other small ring systems have successfully characterized ring inversion barriers. unibas.it

Table 1: Representative Data from Hypothetical Dynamic NMR Study of this compound

ParameterValue
Coalescence Temperature (Tc)-50 °C
Frequency Separation (Δν)50 Hz
Rate Constant at Tc (k)111 s⁻¹
Free Energy of Activation (ΔG‡)10.5 kcal/mol

Mass Spectrometry for Molecular Identification and Purity

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. khanacademy.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. innovareacademics.inmsesupplies.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of a molecule to several decimal places. bioanalysis-zone.com This high accuracy allows for the unambiguous determination of the elemental composition of this compound (C₆H₁₂O). measurlabs.comresearchgate.net

The experimentally determined exact mass can be compared to the theoretical exact mass calculated for the molecular formula C₆H₁₂O. The small mass difference, typically in the parts-per-million (ppm) range, confirms the identity of the compound. HRMS is also invaluable for assessing the purity of this compound samples by detecting and identifying any impurities with different elemental compositions. innovareacademics.in

Table 2: High-Resolution Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₆H₁₂O nih.govnist.gov
Theoretical Exact Mass100.088815 Da nih.gov
Experimentally Determined MassVaries with experimentN/A
Mass AccuracyTypically < 5 ppm innovareacademics.in

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.comnih.gov This method is particularly useful for identifying and quantifying metabolites and degradation products of this compound in various matrices. organomation.comnih.gov

In metabolic studies, LC-MS can be used to track the biotransformation of this compound in biological systems, helping to identify the resulting metabolites. organomation.com Similarly, in stability studies, LC-MS can identify products that form when this compound is subjected to stress conditions such as hydrolysis, oxidation, or photolysis. nih.gov The chromatographic separation step resolves the components of a complex mixture before they are introduced into the mass spectrometer for identification based on their mass spectra and fragmentation patterns. mdpi.comnih.gov

X-ray Based Characterization

X-ray techniques provide critical information about the three-dimensional structure and surface composition of materials.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, and crucially, for establishing the absolute configuration of chiral molecules. nih.govnih.gov For a chiral molecule like this compound, which exists as two enantiomers, determining the absolute configuration is essential for understanding its stereospecific interactions and reactions.

The technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. mit.edu This effect leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). nih.govchem-soc.si Analysis of these differences allows for the unambiguous assignment of the R or S configuration at the chiral center. While obtaining a suitable single crystal of a volatile compound like this compound can be challenging, derivatization to a solid crystalline derivative can facilitate the analysis. Modern techniques have improved the ability to determine the absolute configuration even for light-atom molecules containing only carbon, hydrogen, and oxygen. mit.edu

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. carleton.edumalvernpanalytical.comwikipedia.org The analysis depth is typically in the range of 1-10 nanometers. unimi.it

When a sample of this compound, potentially adsorbed on a surface or as a thin film, is irradiated with X-rays, core-level electrons are ejected. malvernpanalytical.com The kinetic energies of these photoelectrons are measured, and their binding energies are calculated. The binding energies are characteristic of each element, allowing for elemental identification. Small shifts in the binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms. wikipedia.orgresearchgate.net For this compound, XPS could be used to study its interaction with surfaces, such as catalysts or other materials, by analyzing the C 1s and O 1s core level spectra. unimi.itresearchgate.net

Table 3: Typical Binding Energies in XPS for Elements in this compound

ElementOrbitalApproximate Binding Energy (eV)
Carbon (C)1s (hydrocarbon)~285.0
Carbon (C)1s (C-O)~286.5
Oxygen (O)1s (C-O)~533.0

Note: These are typical binding energy ranges and can shift based on the specific chemical environment.

XANES Synchrotron Analyses for Electronic Properties

X-ray Absorption Near Edge Structure (XANES), a type of X-ray Absorption Spectroscopy (XAS), is a powerful technique that utilizes synchrotron radiation to probe the electronic structure of a material. numberanalytics.comwikipedia.org It provides detailed information about the oxidation state, coordination environment, and local symmetry of the absorbing atom by measuring the X-ray absorption cross-section as a function of energy near an absorption edge. bnl.govnsrrc.org.twspeciation.net

For a compound like this compound, XANES analysis would focus on the K-edge of the oxygen atom. The features in the near-edge region of the spectrum are sensitive to the local chemical environment, including the nature of the bonding between the oxygen and the two carbon atoms in the oxirane ring. mdpi.com The analysis involves exciting a core-level electron (e.g., the oxygen 1s electron) to unoccupied electronic states. esrf.fr The resulting spectrum reveals features corresponding to transitions to unoccupied molecular orbitals, providing a map of the unoccupied density of states. wikipedia.org

Oxidation State and Covalency: The precise energy of the absorption edge is indicative of the effective charge on the oxygen atom. speciation.net

Local Geometry: The shape and intensity of the spectral features are influenced by the geometry around the oxygen atom, including the C-O-C bond angle within the strained three-membered ring. ru.nl

Electronic Transitions: Pre-edge features can be assigned to specific electronic transitions, such as from the oxygen 1s orbital to unoccupied σ* orbitals associated with the C-O bonds.

The interpretation of XANES spectra is often supported by theoretical calculations using methods like density functional theory (DFT) to simulate the spectrum based on a proposed molecular structure, allowing for a detailed assignment of spectral features to electronic and geometric properties. mdpi.comrsc.org

Chiral Chromatography and Enantiomeric Excess Determination

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers, (R)-isobutyloxirane and (S)-isobutyloxirane. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a mixture. gcms.cz This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. gcms.czlibretexts.org

Gas chromatography (GC) is particularly well-suited for volatile compounds like alkyloxiranes. orgsyn.org The determination of enantiomeric purity is crucial and is often achieved with high precision using complexation gas chromatography. This involves chiral metal chelates, such as Ni(II) or Mn(II) complexes with chiral ligands, as the stationary phase. orgsyn.org

The enantiomeric excess is a measure of the purity of a chiral sample and is calculated using the areas of the peaks corresponding to the two enantiomers (R and S) in the chromatogram. libretexts.orgEquation for Enantiomeric Excess: ee (%) = |(Area_R - Area_S)| / (Area_R + Area_S) × 100

While direct chromatographic data for this compound is sparse, data for structurally similar alkyloxiranes demonstrates the effectiveness of the technique. orgsyn.org The following table, based on findings for related compounds, illustrates typical data obtained from such an analysis. orgsyn.org

AlkyloxiraneChiral Stationary Phase PrincipleTypical Enantiomeric Excess (ee) Achieved (%)Reference Method
MethyloxiraneComplexation GC on Ni(II) bis(heptafluorobutyryl-(S)-methylthujan-3-onate)94.6 ± 0.4Complexation Gas Chromatography orgsyn.org
This compoundComplexation GC on Mn(II) bis(heptafluorobutyryl-(R)-camphorate)97.4 ± 0.2Complexation Gas Chromatography orgsyn.org
This compoundComplexation GC on Ni(II) bis(heptafluorobutyryl-(S)-methylthujan-3-onate)-Complexation Gas Chromatography orgsyn.org
sec-ButyloxiraneComplexation GC on Ni(II) bis(heptafluorobutyryl-(S)-methylthujan-3-onate)97.4 ± 0.2Complexation Gas Chromatography orgsyn.org

This interactive table presents data for alkyloxiranes, including this compound, based on established chiral gas chromatography methods. orgsyn.org

Applications of Isobutyloxirane in Advanced Materials Science

Polymerization and Oligomerization derived from Isobutyloxirane

This compound, also known as isobutylene (B52900) oxide, serves as a versatile monomer for the synthesis of polyethers. The polymerization of this 1,1-disubstituted epoxide can be achieved through several mechanisms, each offering distinct advantages in controlling the polymer's properties.

Stereoselective Polymerization Pathways

The stereoselective polymerization of substituted epoxides is a critical area of research, as the stereochemistry of the polymer backbone significantly influences its physical properties, such as crystallinity and melting point. For 1,1-disubstituted epoxides like this compound, stereocontrol during polymerization can lead to the formation of isotactic polymers, where the substituents are all on the same side of the polymer chain.

Recent advancements have demonstrated that organocatalysts, such as chiral diboranes used in tandem with organobases, can facilitate the stereoselective polymerization of racemic epoxides to produce isotactic-enriched polyethers. nih.gov This approach has been successful in achieving high isotactic diad content, resulting in well-defined polymers with high molar masses. nih.gov While much of the research has focused on propylene (B89431) oxide, the principles are applicable to other terminal epoxides. The mechanism often involves a cooperative interaction where the chiral catalyst directs the orientation of the incoming monomer, leading to a stereoregular enchainment. Metal-based catalysts, including certain aluminum and zinc complexes, have also been historically employed for the stereoselective polymerization of epoxides. nih.gov

Table 1: Catalytic Systems for Stereoselective Epoxide Polymerization

Catalyst System Monomer Example Resulting Stereochemistry Reference
Chiral Diboranes/Organobase Racemic Propylene Oxide Isotactic-enriched nih.gov
(Salen)Co(III) Complexes Racemic Epoxides Isotactic acs.org
Pruitt-Baggett Catalyst (FeCl3-based) Propylene Oxide Isotactic fractions nih.gov
Vandenberg Catalyst (Al-based) Epoxides Isotactic nih.gov

Controlled Radical Polymerizations

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures, molecular weights, and low dispersities. These methods rely on the controlled activation and deactivation of propagating radical species.

However, the application of CRP to epoxides like this compound is not a common or straightforward process. The high reactivity of the epoxide ring makes it susceptible to side reactions under radical conditions, which can interfere with the controlled nature of the polymerization. The primary mechanism for the polymerization of epoxides is through ring-opening polymerization, which proceeds via ionic or coordination intermediates rather than radical species. youtube.com Therefore, direct controlled radical polymerization of this compound is generally not a viable synthetic route.

Ring-Opening Polymerizations

Ring-opening polymerization (ROP) is the most prevalent and effective method for the polymerization of this compound. youtube.com This process can be initiated by either anionic or cationic species, leading to the formation of poly(this compound), a polyether. The driving force for ROP is the relief of ring strain in the three-membered epoxide ring.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of this compound can be initiated by strong nucleophiles such as alkali metal alkoxides or hydroxides. mtak.huresearchgate.net The initiator attacks one of the carbon atoms of the epoxide ring, leading to ring opening and the formation of an alkoxide propagating species. The polymerization proceeds by the sequential addition of monomer units to this active center. The use of a crown ether, such as 18-crown-6, can activate potassium salt initiators by complexing the cation, thereby increasing the reactivity of the anionic initiator. mtak.huresearchgate.net This method can produce highly crystalline polymers. mtak.huresearchgate.net

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of this compound is initiated by electrophilic species, such as protonic acids or Lewis acids. nih.gov The initiator activates the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack by another monomer molecule. CROP of epoxides can sometimes be complicated by side reactions, such as chain transfer and backbiting, which can lead to the formation of cyclic oligomers and polymers with broader molecular weight distributions. nih.gov Careful selection of the initiator and reaction conditions is crucial to achieve a controlled polymerization.

Table 2: Anionic Ring-Opening Polymerization of this compound

Initiator Co-initiator/Activator Solvent Temperature (°C) Resulting Polymer Properties Reference
KOH 18-crown-6 Tetrahydrofuran Room Temperature Crystalline, Mn = 400-1300 g/mol, Mw/Mn = 1.01-1.12 mtak.huresearchgate.net
CH3OK 18-crown-6 Tetrahydrofuran Room Temperature Crystalline, Mn = 400-1300 g/mol, Mw/Mn = 1.01-1.12 mtak.huresearchgate.net
i-PrOK 18-crown-6 Tetrahydrofuran Room Temperature Crystalline (up to 52.47%), Mn = 400-1300 g/mol, Mw/Mn = 1.01-1.12 mtak.huresearchgate.net
t-BuOK 18-crown-6 Tetrahydrofuran Room Temperature Crystalline, Mn = 400-1300 g/mol, Mw/Mn = 1.01-1.12 mtak.huresearchgate.net

Step-Growth Polymerizations

Step-growth polymerization involves the reaction between monomers with two or more functional groups, leading to the formation of dimers, trimers, and eventually long polymer chains. wikipedia.org this compound, being a cyclic ether, does not directly participate as a monomer in typical step-growth polymerizations like polyesterification or polyamidation.

However, this compound can serve as a precursor to a monomer suitable for step-growth polymerization. For instance, the ring-opening of this compound can be controlled to produce a diol, specifically 2-methyl-1,2-propanediol. This diol can then be used as a monomer in a step-growth polymerization with a dicarboxylic acid or its derivative to form a polyester. libretexts.org In this context, this compound is not the polymerizing monomer itself but the starting material for one of the key components of the step-growth polymerization.

Synthesis of Homopolymers and Copolymers with Tunable Architectures

The synthesis of polymers with precisely controlled architectures is essential for tailoring their properties for specific applications. The living nature of certain ring-opening polymerizations of this compound allows for the creation of such complex macromolecules.

Homopolymers

As detailed in the section on ring-opening polymerization, homopolymers of poly(this compound) can be synthesized with good control over molecular weight and dispersity, particularly through anionic ROP. mtak.huresearchgate.net The properties of the resulting homopolymer, such as crystallinity and melting temperature, are influenced by the stereochemistry of the polymer chain, which can be controlled to some extent by the choice of initiator and polymerization conditions.

Copolymers

Table 3: Potential Architectures of this compound-Based Polymers

Polymer Architecture Synthetic Strategy Key Tunable Parameters Potential Properties
Linear Homopolymer Anionic or Cationic ROP Molecular weight, Stereoregularity Semicrystalline thermoplastic
Diblock Copolymer Sequential living anionic ROP Block lengths, Block composition Self-assembly into various nanostructures (e.g., micelles, vesicles)
Triblock Copolymer Sequential living anionic ROP Block lengths, Block sequence (e.g., ABA, ABC) Thermoplastic elastomers, Gels
Star Polymer ROP from a multifunctional initiator Number of arms, Arm length Lower solution viscosity compared to linear polymers of the same molecular weight

Post-Polymerization Modification and Functionalization

Post-polymerization modification is a powerful strategy for introducing functional groups into a polymer that may not be compatible with the polymerization conditions. utexas.edu For polymers derived from this compound, the primary sites for functionalization are the chain ends. In the case of ring-opening polymerization, the resulting polyether chains typically have hydroxyl end-groups. These hydroxyl groups are versatile handles for a wide range of chemical transformations.

For instance, the hydroxyl end-groups can be esterified with various carboxylic acids or acid chlorides to introduce new functionalities. They can also be converted to halides for subsequent nucleophilic substitution reactions or used to initiate the polymerization of other monomers to create graft copolymers. The direct C-H functionalization of the polyether backbone is also a potential, though more challenging, route to modification. researchgate.netresearchgate.net

Table 4: Potential Post-Polymerization Modifications of Poly(this compound)

Reaction Type Reagent Resulting Functional Group Potential Application
Esterification Acyl chloride, Carboxylic acid Ester Altered solubility, Drug conjugation
Etherification Alkyl halide Ether Modified hydrophobicity
Urethane Formation Isocyanate Urethane Crosslinking, Network formation
Oxidation Oxidizing agent Carbonyl (ketone, aldehyde) Further derivatization
Silylation Chlorosilane Silyl ether Protecting group, Surface modification

Lack of Specific Research Data Precludes Article Generation on this compound's Role in Advanced Materials

Following a comprehensive series of targeted searches, it has been determined that there is insufficient publicly available scientific literature to generate a thorough and accurate article on the chemical compound "this compound" strictly following the provided detailed outline. The user's instructions to focus solely on the specified applications of this compound in advanced materials science cannot be met with the current body of accessible research.

While general information exists for the topics outlined—such as polymer crosslinking, surface modification, Covalent Organic Frameworks (COFs), and nanotechnology—searches did not yield specific research detailing the use of this compound in these contexts. For instance, literature on the anionic ring-opening polymerization of isobutylene oxide (a synonym for this compound) discusses its potential to form crystalline polymers suitable for fibers and films. However, this does not extend to its use as a crosslinking agent for other polymers, a key subsection of the requested article.

Similarly, no specific data was found to substantiate the role of this compound as a chiral building block in the design of smart electronic and optoelectronic devices, in the synthesis of Covalent Organic Frameworks, or in specific nanomaterial applications. The connection between this compound and sustainable materials development also remains largely undocumented in the available literature, beyond the general potential for monomers to be derived from bio-based sources.

To adhere to the strict constraints of the user's request—focusing exclusively on this compound within the specified advanced applications—would require specific research findings that are not present in the search results. Proceeding with article generation would necessitate speculation or the inclusion of general information not directly related to this compound, thereby violating the core instructions of the prompt. Therefore, the generation of the requested article is not possible at this time.

Sustainable Materials Development

Biodegradable Polymers

The polymerization of this compound results in a polyether backbone. Polymers containing labile bonds, such as ether or ester linkages, have the potential to be biodegradable. The biodegradability of polyethers, like poly(alkylene glycol)s, is influenced by factors such as molecular weight, crystallinity, and the structure of the monomer unit. While simpler polyethers like poly(ethylene glycol) can be biodegradable, bulkier side chains can increase persistence. Specific studies on the biodegradability of poly(this compound) were not found in the reviewed literature.

Recyclable Polymer Networks

Recyclable polymer networks, often referred to as Covalent Adaptable Networks (CANs) or vitrimers, are a class of polymers that can be reprocessed and recycled. wikipedia.org These materials are distinguished from traditional thermosets by the presence of dynamic covalent bonds that can rearrange upon external stimuli like heat, allowing the material to be reshaped or repaired. wikipedia.org While various chemical reactions, including those involving epoxy (oxirane) monomers, can be used to create CANs, no specific research was identified that utilizes this compound for the synthesis of such recyclable networks.

Emerging Applications

Advanced Gas Separation Membranes

Polymeric membranes are widely used for industrial gas separations, and extensive research is focused on developing new materials with improved permeability and selectivity. bohrium.commdpi.com The performance of these membranes is highly dependent on the chemical structure of the polymer. There were no available studies found that investigate the use of poly(this compound) for creating advanced gas separation membranes.

Energy Storage Devices (e.g., Polymer Electrolytes for Batteries)

Solid polymer electrolytes are a critical component for the development of safer, next-generation energy storage devices, including lithium-ion batteries. oaepublish.comrsc.org Much of the research in this area has focused on polyethers, particularly poly(ethylene oxide) (PEO), due to their ability to dissolve lithium salts and facilitate ion transport. Despite this compound being a precursor to a polyether, no specific research on its application in polymer electrolytes was identified in the available literature.

Environmental and Biological Considerations of Isobutyloxirane and Its Derivatives

Environmental Fate and Behavior Studies

Mobility and Distribution in Environmental Matrices

Adsorption, Desorption, and Volatility

The environmental distribution of a chemical is heavily influenced by its tendency to adhere to soil particles (adsorption) and its propensity to vaporize (volatility). For isobutyloxirane, its soil adsorption coefficient (Koc), a measure of its mobility in soil, has been estimated. thegoodscentscompany.comchemsafetypro.com A lower Koc value generally signifies greater mobility in soil. chemsafetypro.com this compound is also characterized as a volatile compound, with an estimated vapor pressure of 36.611 mmHg at 25°C and a boiling point of 103.92°C. thegoodscentscompany.com The volatility of a substance plays a crucial role in its environmental partitioning, with more volatile chemicals being more likely to enter the atmosphere. battelle.org

Table 1: Estimated Physicochemical Properties of this compound

Property Value Method/Source
Soil Adsorption Coefficient (Koc) 27.67 L/kg MCI method thegoodscentscompany.com
Log Koc 1.442 MCI method thegoodscentscompany.com
Boiling Point 103.92 °C Estimated thegoodscentscompany.com
Vapor Pressure 36.611 mmHg @ 25°C Estimated thegoodscentscompany.com
Log Kow 1.702 Estimated thegoodscentscompany.com

Bioaccumulation and Metabolism in Organisms

There is a lack of specific research on the bioaccumulation of this compound. However, its potential to accumulate in living tissues can be inferred from its estimated log octanol-water partition coefficient (log Kow) of 1.702. thegoodscentscompany.com Compounds with a low log Kow are generally considered to have a low potential for bioaccumulation.

While detailed metabolic pathways for this compound are not documented, its metabolism is expected to align with that of other epoxides (oxiranes). ucdavis.edunih.gov The principal metabolic routes for epoxides are enzymatic hydrolysis and conjugation with glutathione (B108866). ucdavis.eduresearchgate.net

Epoxide hydrolases (EHs) are key enzymes that detoxify epoxides by catalyzing their hydrolysis to form diols. ucdavis.edunih.gov The effectiveness of this process can be affected by the chemical structure of the epoxide, with less sterically hindered epoxides like mono- and di-substituted oxiranes being more readily metabolized. nih.gov

Another critical detoxification pathway is the conjugation of epoxides with glutathione (GSH), a reaction facilitated by glutathione S-transferases (GSTs). acs.orgwashington.edu This process increases the water solubility of the compound, allowing for its easier excretion from the body. washington.edu The specific isoforms of GST present can influence the efficiency of this conjugation. acs.org

It is also noteworthy that some epoxides are formed within the body through the action of cytochrome P450 monooxygenases on unsaturated compounds. researchgate.netpnas.orgnih.gov For instance, the metabolism of isobutene in rats is known to produce the reactive intermediate 1,1-dimethyloxirane. nih.gov

Table 2: General Metabolic Pathways for Epoxides

Metabolic Pathway Enzyme Family General Function
Hydrolysis Epoxide Hydrolases (EHs) Detoxification via conversion to diols ucdavis.edu
Conjugation Glutathione S-Transferases (GSTs) Detoxification via formation of glutathione adducts washington.edu
Formation Cytochrome P450 Monooxygenases Formation from unsaturated precursors pnas.org

Methodologies for Environmental Fate Assessment

The study of a chemical's fate in the environment relies on standardized testing methodologies to understand its distribution, transformation, and persistence. battelle.orgsetac.org

Environmental fate studies often employ either radiolabeled or non-radiolabeled versions of the test compound. battelle.org Radiolabeling, which involves incorporating a radioactive isotope into the molecule, is crucial for tracking the compound and its breakdown products, thereby establishing a complete mass balance and elucidating the full transformation pathway. battelle.org This technique allows researchers to differentiate between degradation and other processes like binding to soil. battelle.org Studies using non-radiolabeled compounds are suitable for determining the rate of degradation but may not provide a complete picture of the transformation process. battelle.org No specific environmental fate studies using either radiolabeled or non-radiolabeled this compound were found in the public domain.

To ensure the global comparability and quality of chemical safety data, environmental fate studies are typically conducted in accordance with guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO). imdea.org The OECD publishes a comprehensive set of Test Guidelines for chemical safety testing, covering environmental fate and behavior. oecd.orgoecd.org For example, OECD Test Guidelines 106 and 121 detail methods for determining the soil adsorption coefficient. chemsafetypro.comoecd.orgoecd.org Similarly, ISO provides standards for environmental analysis, such as methods for monitoring volatile organic compounds in the air. olink.com While these guidelines are the standard for chemical assessment, no specific studies on this compound adhering to these protocols were identified. An environmental risk assessment for any new chemical would necessitate such standardized testing. setac.orgimdea.orgeuropa.euepa.gov

Mechanistic Toxicology (Excluding Dosage/Administration Information)

Molecular Mechanisms of Cellular Interactions

This covalent binding to cellular components is a primary mechanism of toxicity for many epoxides and can lead to mutagenic and carcinogenic outcomes. ucdavis.edu The body's detoxification systems, primarily involving epoxide hydrolase and glutathione S-transferases, play a vital role in neutralizing these reactive molecules before they can cause harm. ucdavis.eduresearchgate.net The field of human molecular toxicology aims to understand these intricate molecular events, including how metabolism can lead to the formation of reactive intermediates and how cells respond to this chemical stress. maastrichtuniversity.nl The selective toxicity of a compound can often be traced back to the balance between its bioactivation and detoxification within specific tissues. maastrichtuniversity.nl

Washington, D.C. - The growing landscape of industrial chemicals necessitates a thorough understanding of their potential environmental and biological impacts. One such compound, this compound, also known as 2-(2-methylpropyl)oxirane, and its derivatives are subject to ongoing toxicological evaluation. While specific data on this compound remains limited, the broader class of epoxides, to which it belongs, is known for its reactive nature. This reactivity, stemming from the strained three-membered ring, is the basis for both their industrial utility and their potential biological activity. Advanced computational methods are becoming increasingly crucial in predicting and analyzing the toxicological profiles of such compounds where traditional experimental data is sparse.

1 Toxicological Profile of Related Epoxides

Due to a lack of specific studies on this compound, the toxicological profile of a related compound, propylene (B89431) oxide, is often examined as a surrogate to infer potential hazards.

1 Role in Oxidative Stress and DNA Damage

For related epoxides like propylene oxide, a key mechanism of toxicity involves the induction of oxidative stress. Inhalation studies on rats have shown that propylene oxide can deplete glutathione (GSH), a crucial antioxidant that protects cells from damage. tum.de This depletion can lead to an imbalance, resulting in oxidative stress, which in turn may cause oxidative damage to cellular components, including DNA. tum.dedntb.gov.ua

Furthermore, epoxides are known to be alkylating agents, meaning they can directly bind to DNA to form adducts. tum.deiarc.fr The formation of DNA adducts is a form of DNA damage that, if not properly repaired by the cell, can lead to mutations. tum.deoecd.org Specifically, propylene oxide has been shown to form adducts with DNA in various organs in animal models. iarc.fr This genotoxic activity, or damage to genetic material, is a critical concern in toxicological assessments. tum.deeuropa.eu

2 Potential for Endocrine Disruption and Carcinogenesis

The potential for a chemical to interfere with the body's endocrine (hormone) system is a significant health concern. glycol-ethers.eu For propylene oxide-derived compounds, specifically glycol ethers, a comprehensive review concluded that there is no significant evidence to suggest they target endocrine organs or disrupt hormonal pathways. nih.govresearchgate.net However, propylene glycol, a substance formed from the breakdown of propylene oxide, is listed as a potential endocrine disruptor by some organizations. endocrinedisruption.org

Regarding cancer risk, propylene oxide is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "possibly carcinogenic to humans". iarc.fr This classification is based on sufficient evidence of carcinogenicity in experimental animals. iarc.frcdc.gov In animal studies, propylene oxide has been shown to cause tumors at the site of administration, such as nasal tumors after inhalation and stomach tumors after oral ingestion. cdc.govfao.org The carcinogenic mechanism is linked to its genotoxic properties. europa.eu The National Institute for Occupational Safety and Health (NIOSH) recommends that propylene oxide be treated as a potential occupational carcinogen. cdc.gov

2 Computational Toxicology Approaches

In the absence of extensive experimental data for specific chemicals like this compound, computational toxicology provides essential tools for predicting potential toxicity and understanding mechanisms of action. mdpi.com These in silico methods allow for rapid screening and prioritization of chemicals for further testing. nih.govnih.gov

1 Network Toxicology Strategy

Network toxicology is an emerging approach that integrates systems biology and computational methods to analyze the complex interactions between chemicals and biological systems. nih.govumn.edu This strategy involves constructing interaction networks of chemical-protein and protein-protein interactions to identify key biological targets and pathways that may be perturbed by a toxic substance. wikipedia.org By analyzing these complex networks, researchers can predict the potential toxic effects of a compound and elucidate its mechanism of action, moving beyond traditional single-endpoint toxicity tests. nih.govumn.edu This approach is particularly valuable for systematically assessing the risks of environmental chemicals with limited data. nih.gov

2 Molecular Docking for Target Binding Analysis

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to a macromolecular target, typically a protein. acs.orgepa.gov The method involves simulating the placement of the ligand into the binding site of a receptor and calculating the binding affinity using a scoring function. acs.org A lower binding energy generally indicates a more stable and favorable interaction. epa.gov This analysis can identify potential molecular targets of a chemical and provide insights into its mechanism of action at an atomic level. acs.org For instance, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, which is crucial for understanding how a chemical might inhibit an enzyme or disrupt a biological pathway. epa.gov

3 Pathway Analysis (GO and KEGG) for Biological Impacts

Once potential gene or protein targets of a chemical are identified, pathway analysis helps to understand the broader biological consequences. Two of the most common databases used for this purpose are the Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG). fao.org

Gene Ontology (GO): GO analysis provides a framework for understanding the function of genes and proteins by classifying them into three main domains: Biological Process (the larger biological objectives to which the gene product contributes), Molecular Function (the specific biochemical activities of a gene product), and Cellular Component (the locations in the cell where a gene product is active). fao.orgmedrxiv.org

Kyoto Encyclopedia of Genes and Genomes (KEGG): KEGG analysis maps genes to specific metabolic or signaling pathways. fao.orgmdpi.com This helps to reveal how a group of affected genes work together in a coordinated manner, such as in the IL-17 or TNF signaling pathways, which are related to inflammation. nih.govumn.edu

By identifying which pathways are significantly enriched with the targets of a chemical, researchers can hypothesize about its systemic effects, such as impacts on the immune system, metabolism, or signal transduction. mdpi.com Visual aids like bar plots and bubble charts are often used to represent the most significantly enriched pathways. fao.org

Future Research Directions and Challenges

Development of Novel Stereoselective Methodologies for Isobutyloxirane Synthesis

The synthesis of specific stereoisomers of this compound is critical for its application in pharmaceuticals and chiral polymers. A chemical reaction that produces stereoisomeric products in unequal amounts is known as stereoselective synthesis. iupac.org Future research is focused on developing more efficient and highly selective methods to access enantiomerically pure forms of this compound and other alkyl-substituted oxiranes. orgsyn.orgorgsyn.org

Key areas of investigation include:

Asymmetric Epoxidation: Developing new catalytic systems for the asymmetric epoxidation of corresponding prochiral olefins.

Kinetic Resolution: Improving methods for the kinetic resolution of racemic this compound, where one enantiomer reacts faster than the other, allowing for their separation.

Chiral Pool Synthesis: Innovating new synthetic routes starting from naturally occurring chiral molecules, such as D-mannitol, which has been used to produce (S)-isobutyloxirane. orgsyn.orgorgsyn.org For instance, (S)-Ipsenol, a pheromone, has been synthesized from (S)-isobutyloxirane. orgsyn.orgorgsyn.orgcsic.es

Hydroboration/Transmetalation: One-pot procedures involving the hydroboration of an alkyne to an (E)-vinylborane, followed by transmetalation, offer a highly stereoselective route to vinylstannanes, which are versatile synthetic intermediates. orgsyn.org

These advanced synthetic strategies are essential for unlocking the full potential of chiral this compound as a building block in complex molecule synthesis. orgsyn.orgorgsyn.org

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and material design by enabling rapid prediction and optimization. researchgate.net For epoxides like this compound, these technologies offer powerful tools to accelerate discovery. acs.orgnih.gov

Current and future applications of AI/ML in this domain include:

Reaction Prediction: ML models can forecast the outcomes of epoxidation reactions, including identifying the most likely site of epoxidation (SOE) on a complex molecule. acs.orgnih.govresearchgate.netceur-ws.org For example, a deep neural network trained on hundreds of epoxidation reactions achieved high accuracy in identifying SOEs and distinguishing between molecules that would or would not be epoxidized. acs.orgnih.gov

Yield Optimization: Supervised ML models are being developed to predict the reaction yield of catalytic epoxidations. A model trained on vanadium-catalyzed epoxidation reactions achieved a high predictive score (R2 of 90%), allowing for the identification of key chemical descriptors that influence yield. acs.org

Material Property Prediction: It is challenging to predict the performance of thermosetting polymers like epoxy resins due to sparse data and complex structures. researchgate.net However, ML-assisted approaches are being used to rapidly screen vast chemical spaces to design novel epoxy thermosets with desired mechanical properties. researchgate.net Similarly, ML models are being constructed to predict properties like the dielectric constant of epoxy resins, guiding the design of new monomers for low-dielectric materials. figshare.com

De Novo Design: AI can be used to design novel chemical structures and synthetic pathways, moving beyond traditional, labor-intensive methods. mdpi.com

Table 1: Performance of a Machine Learning Model in Epoxidation Prediction

Prediction Task Performance Metric (AUC)
Identifying Sites of Epoxidation (SOE) within epoxidized molecules 94.9%
Separating epoxidized vs. non-epoxidized molecules 79.3%
Distinguishing aromatic SOEs from other aromatic bonds 92.5%
Distinguishing double bond SOEs from other double bonds 95.1%

Data sourced from studies on deep learning for epoxidation prediction. acs.orgnih.gov

Exploration of New Catalytic Systems for this compound Functionalization

The reactivity of the this compound ring allows for its conversion into a wide array of functionalized molecules. ontosight.ai The development of new catalytic systems is crucial for controlling the regioselectivity and stereoselectivity of these ring-opening reactions.

Future research will likely focus on:

Transition Metal Catalysis: The use of transition metals like palladium, rhodium, iridium, and copper to catalyze the functionalization of C-H bonds is a major area of research. mdpi.comtorvergata.itbeilstein-journals.org These catalysts can enable the direct conversion of simple hydrocarbons into more valuable chemicals. torvergata.it Rhodium complexes, for example, are effective for C-H activation and can be used to synthesize complex heterocyclic compounds. mdpi.comresearchgate.net

Enantioselective Catalysis: A significant challenge is the development of asymmetric variants of catalytic processes. torvergata.it This involves designing chiral ligands or hybrid catalysts that can guide the reaction to produce a single enantiomer of the desired product, which is vital for pharmaceutical applications. torvergata.itresearchgate.net

Photoredox Catalysis: This emerging field uses light to drive chemical reactions under mild conditions. torvergata.it Photoredox catalysts can generate radical intermediates that enable novel C-H functionalization pathways for alkanes. torvergata.it

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for functionalization reactions, which can be advantageous in terms of cost and toxicity.

The discovery of new catalysts will expand the synthetic utility of this compound, allowing for the creation of novel and complex molecular architectures.

Advanced Polymeric Architectures from this compound Building Blocks

This compound and similar epoxides are valuable monomers for creating polymers with specialized properties. sigmaaldrich.com Research is ongoing to design and synthesize advanced polymeric structures using this compound.

Areas of focus include:

Polyether Synthesis: this compound can be used to prepare polyether-based polymers. sigmaaldrich.com By controlling the stereochemistry of the monomer, it is possible to create optically active polymers and oligomers, such as chiral crown ethers. orgsyn.orgorgsyn.org

Epoxy Resins: As a substituted epoxide, this compound can be incorporated into epoxy resins, which are widely used as adhesives, coatings, and composite materials due to their strong mechanical properties and chemical resistance. ontosight.ai

Novel Copolymers: The copolymerization of this compound with other monomers, such as cyclic anhydrides, can produce novel polyesters with desirable thermal properties like high melting temperatures and enhanced mechanical strength. sigmaaldrich.com

Functional Polymers: The reactivity of the epoxide group allows for the synthesis of polymers with specific functionalities for applications in drug delivery, tissue engineering, and biocompatible materials. ontosight.aisigmaaldrich.com However, the polymerization of bulky substituted oxiranes can be challenging due to steric hindrance, which lowers the monomer's reactivity. researchgate.net

Comprehensive Environmental Impact and Lifecycle Assessment Studies

Understanding the full environmental footprint of chemicals is crucial for sustainable development. For this compound and related epoxides, comprehensive lifecycle assessments (LCA) are needed. An LCA evaluates the environmental impact of a product throughout its entire life, from raw material extraction to manufacturing, use, and final disposal. entropyresins.comentropyresins.com

Key aspects for future research include:

Cradle-to-Gate Analysis: This type of LCA calculates the environmental impact from the extraction of raw materials ("cradle") to the point where the product leaves the manufacturing facility ("gate"). entropyresins.com For conventional epoxy resins, the synthesis phase contributes significantly to the total carbon footprint, accounting for as much as 84.5% of the product life cycle's carbon footprint. pjoes.com

Bio-based Alternatives: Research into bio-based epoxides is growing as a sustainable alternative to petroleum-derived products. entropyresins.comresearchgate.net LCAs comparing traditional epoxy resins with innovative bio-based versions, such as those derived from natural resins, have shown that the bio-based products can perform better in numerous environmental impact indicators. researchgate.net These bio-based raw materials are often sourced as co-products or waste from other industrial processes, avoiding competition with food sources. entropyresins.comentropyresins.com

Toxicity and Degradation: Further studies are needed to assess the potential toxicity and environmental fate of this compound and its derivatives. gatewayfoundation.org The production of both legal and illegal drugs can lead to significant environmental harm, including water pollution and carbon emissions. gatewayfoundation.org

Table 2: Categories of Environmental Impact in Chemical Production

Impact Category Description
Resource Use Consumption of raw materials and natural resources (e.g., fossil fuels, metals). thecompliancepeople.co.uk
Energy Consumption Use of electricity and gas in manufacturing processes. thecompliancepeople.co.uk
Emissions to Air Release of greenhouse gases and other pollutants. thecompliancepeople.co.uk
Releases to Water Discharge of process wastewater or contaminated water. thecompliancepeople.co.ukenvironment.gov.vu
Releases to Land Contamination of soil from spills or waste. thecompliancepeople.co.ukenvironment.gov.vu

| Waste Generation | Production of hazardous or non-hazardous waste and by-products. thecompliancepeople.co.ukenvironment.gov.vu |

Elucidation of Complex Reaction Mechanisms at the Molecular Level

A deep, molecular-level understanding of how this compound reacts is fundamental to controlling its chemical transformations. Research in this area aims to map the precise pathways of its reactions.

Key areas of investigation include:

Ring-Opening Mechanisms: The reaction of epoxides with nucleophiles can proceed through different mechanisms, such as S_N1 or S_N2 pathways, depending on the reaction conditions (e.g., acidic or basic) and the structure of the epoxide. savemyexams.com The S_N2 mechanism is a one-step process, while the S_N1 mechanism involves a two-step process with a carbocation intermediate. savemyexams.com

Catalytic Cycles: For catalyzed reactions, researchers work to elucidate the step-by-step mechanism involving the catalyst. This includes steps like C-H activation, insertion of the reactant, and regeneration of the catalyst. researchgate.net Understanding these cycles is key to designing more efficient catalysts.

Computational Chemistry: Quantum mechanical calculations and molecular modeling are powerful tools for studying reaction intermediates and transition states that are difficult to observe experimentally. These methods can provide detailed insights into reaction pathways and predict the selectivity of a reaction.

Named Reactions: The reactivity of this compound can be harnessed in various named organic reactions. For example, the Passerini reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide, and its mechanism can be either concerted or ionic depending on the solvent. wikipedia.org

Novel Applications in Specialized Advanced Materials

The unique chemical structure of this compound makes it a valuable component in the development of advanced materials with specialized functions. ontosight.ai

Future applications are being explored in:

Adhesives and Coatings: As a reactive diluent, this compound can be used to modify the properties of epoxy resins, improving their flow and curing characteristics for high-performance adhesives and coatings. ontosight.ai

Pharmaceutical Intermediates: The specific stereochemistry and reactivity of this compound make it a useful intermediate in the synthesis of complex pharmaceutical compounds. ontosight.aiontosight.aiontosight.ai

Biomaterials and Biotechnology: this compound is used in the development of new biocompatible materials. ontosight.ai Its ability to react with biopolymers allows for the creation of modified surfaces and materials for applications like drug delivery systems, tissue engineering, and medical devices. ontosight.aisigmaaldrich.com

Specialty Polymers: It serves as a building block for specialized polymers and can be used to modify existing polymer backbones to enhance their performance. sigmaaldrich.comsmolecule.com

Q & A

Q. What ethical frameworks apply when studying this compound’s environmental impact?

  • Methodological Answer : Follow OECD guidelines for ecotoxicity testing. Disclose potential bioaccumulation risks in publications and adhere to REACH regulations. Collaborate with environmental agencies to ensure data transparency and societal relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.